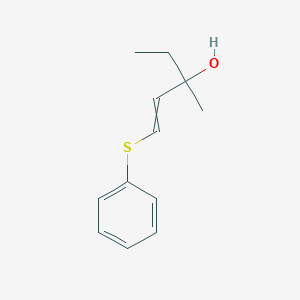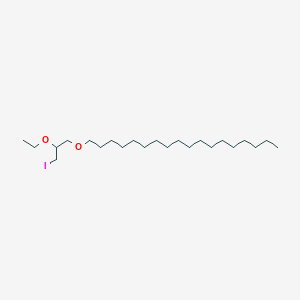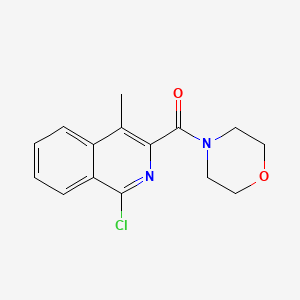![molecular formula C13H8N2O2 B14375659 6-Nitrosobenzo[h]quinolin-5(1H)-one CAS No. 88346-11-6](/img/structure/B14375659.png)
6-Nitrosobenzo[h]quinolin-5(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitrosobenzo[h]quinolin-5(1H)-one is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a nitroso group (-NO) attached to the benzene ring fused with a quinoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrosobenzo[h]quinolin-5(1H)-one typically involves the nitration of benzo[h]quinolin-5(1H)-one. One common method includes the reaction of benzo[h]quinolin-5(1H)-one with nitrous acid (HNO2) under acidic conditions. The reaction proceeds through the formation of a diazonium intermediate, which subsequently undergoes nitrosation to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale nitration reactions using controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Nitrosobenzo[h]quinolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and acidic conditions.
Major Products Formed:
Oxidation: Nitrobenzo[h]quinolin-5(1H)-one
Reduction: Aminobenzo[h]quinolin-5(1H)-one
Substitution: Various substituted benzo[h]quinolin-5(1H)-one derivatives
Wissenschaftliche Forschungsanwendungen
6-Nitrosobenzo[h]quinolin-5(1H)-one has found applications in several scientific research areas:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 6-Nitrosobenzo[h]quinolin-5(1H)-one involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, affecting cellular pathways and potentially leading to cell death. The compound’s ability to undergo electrophilic substitution also allows it to interact with nucleophilic sites in biological molecules, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Quinoline: A parent compound with a similar structure but lacking the nitroso group.
Nitroquinoline: A derivative with a nitro group instead of a nitroso group.
Aminobenzo[h]quinolin-5(1H)-one: A reduced form of 6-Nitrosobenzo[h]quinolin-5(1H)-one.
Uniqueness: this compound is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other quinoline derivatives and makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
88346-11-6 |
|---|---|
Molekularformel |
C13H8N2O2 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
6-nitrosobenzo[h]quinolin-5-ol |
InChI |
InChI=1S/C13H8N2O2/c16-13-10-6-3-7-14-11(10)8-4-1-2-5-9(8)12(13)15-17/h1-7,16H |
InChI-Schlüssel |
UNWICTUJACWPNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=C2N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14375599.png)
![3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14375604.png)

![Bicyclo[5.2.1]deca-1,6-diene](/img/structure/B14375607.png)
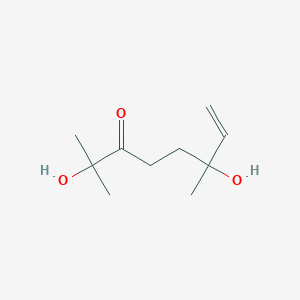
![4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14375615.png)
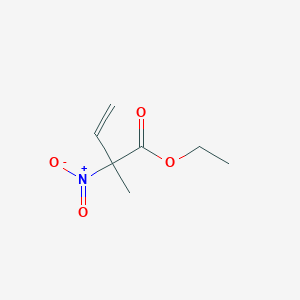
![({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid](/img/structure/B14375637.png)

